

# n-Propylcyclopropanecarboxamide: Technical Profile & Application Guide[1]

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *n*-Propylcyclopropanecarboxamide

CAS No.: 26389-59-3

Cat. No.: B1594107

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## Abstract

**n-Propylcyclopropanecarboxamide** (CAS: 26389-59-3) is a specialized

-alkyl amide functioning as a high-value intermediate in medicinal chemistry and a sensory modulator in flavor science.[1][2][3][4][5] Structurally characterized by a cyclopropyl core coupled to an

-propyl chain, this compound exhibits unique steric rigidity and metabolic stability compared to its isopropyl or linear alkyl analogs.[1] This guide details its physicochemical properties, validated synthesis protocols, and dual-application utility as a TRP-channel modulator (sensory science) and a linker-scaffold in Antibody-Drug Conjugate (ADC) synthesis.[1]

## Chemical Identity & Physicochemical Properties[1] [2][3][4][6][7][8]

The cyclopropyl group confers significant ring strain (~27.5 kcal/mol) and

-character to the adjacent carbonyl, influencing both the reactivity of the amide bond and the compound's binding affinity in biological pockets.[1]

## Core Identification Data

Parameter	Detail
IUPAC Name	-propylcyclopropanecarboxamide
CAS Registry Number	26389-59-3
Molecular Formula	
Molecular Weight	127.18 g/mol
SMILES	<chem>CCCNC(=O)C1CC1</chem>
InChIKey	ATADNMCXCXUSOW-UHFFFAOYSA-N

## Physicochemical Profile

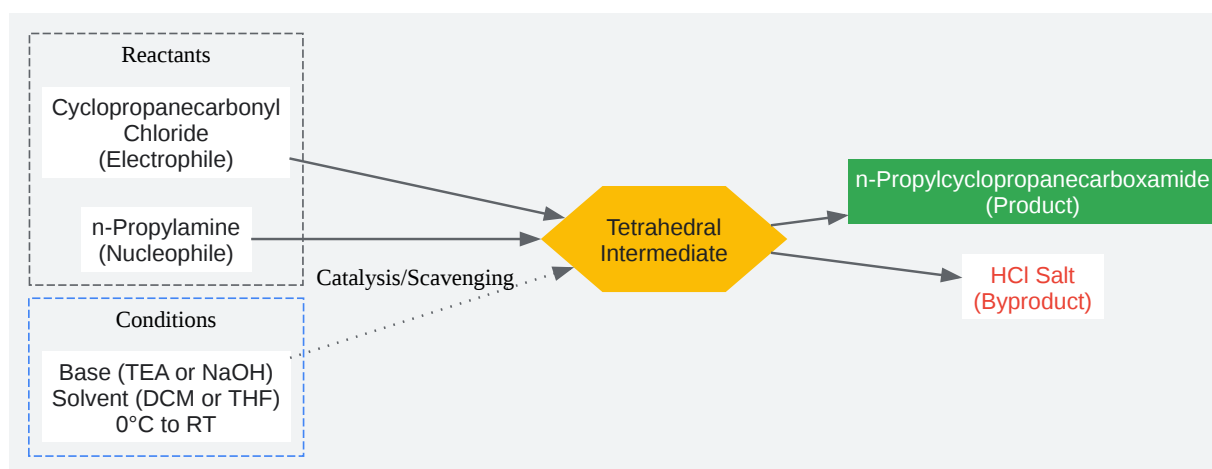
Property	Value	Context/Implication
LogP (Predicted)	~0.9	Moderate lipophilicity; suitable for CNS penetration and membrane permeability.[1]
Topological Polar Surface Area (TPSA)	29.1 Å <sup>2</sup>	Indicates good oral bioavailability potential (<140 Å <sup>2</sup> ).[1]
H-Bond Donors / Acceptors	1 / 1	Classic amide donor-acceptor motif for receptor binding.[1]
Rotatable Bonds	3	Limited conformational flexibility due to the cyclopropyl ring, reducing entropy penalties in binding.[1]
Physical State	Crystalline Solid / Powder	Typically isolated as a white solid; melting point ~120-122°C (analogous amides).[1]

## Synthesis & Manufacturing Protocol

## Reaction Mechanism

The most robust synthesis utilizes the Schotten-Baumann reaction, coupling cyclopropanecarbonyl chloride with

-propylamine under basic conditions to neutralize the HCl byproduct.[1]



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Figure 1: Schotten-Baumann synthesis pathway for **n-Propylcyclopropanecarboxamide**.

## Experimental Protocol (Bench Scale)

Objective: Synthesis of 10g of **n-Propylcyclopropanecarboxamide**.

Reagents:

- Cyclopropanecarbonyl chloride (1.0 eq)[1]
- -Propylamine (1.1 eq)[1]
- Triethylamine (TEA) (1.2 eq)[1]

- Dichloromethane (DCM) (Anhydrous)[1]

#### Step-by-Step Methodology:

- Setup: Purge a 250mL round-bottom flask with nitrogen. Add  
  
-Propylamine (1.1 eq) and TEA (1.2 eq) to DCM (10 volumes). Cool the solution to 0°C using an ice bath.
- Addition: Add Cyclopropanecarbonyl chloride (1.0 eq) dropwise over 30 minutes via an addition funnel. Critical: Maintain temperature <5°C to prevent side reactions.[1]
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (EtOAc/Hexane) or LC-MS.[1]
- Workup: Quench with water. Wash the organic layer sequentially with 1N HCl (to remove unreacted amine), saturated NaHCO  
  
(to remove acid), and brine.[1]
- Purification: Dry over MgSO  
  
, filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary.
- Validation: Expected Yield: >90%. Confirm structure via  
  
H-NMR (Diagnostic cyclopropyl protons at  
  
0.6–1.0 ppm).

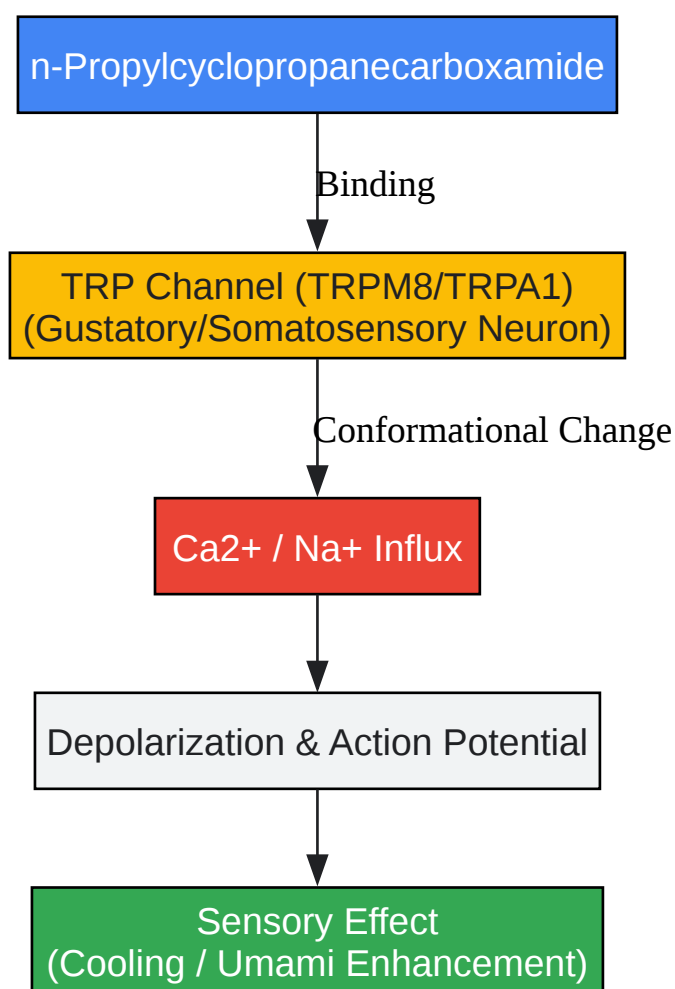
## Biological Applications: Sensory & Medicinal Chemistry[1][9]

### Sensory Modulation (Flavor & Fragrance)

-alkyl carboxamides are a privileged class of sensory compounds known as "physiological coolants" and flavor modifiers.[1] Structurally similar to WS-3 and WS-23, **n-**

**Propylcyclopropanecarboxamide** acts on TRP (Transient Receptor Potential) channels.[1]

- Mechanism: It functions as an agonist or positive allosteric modulator (PAM) of TRPM8 (Cooling) or TRPA1/TRPV1 (Tingle/Pungency).[1]
- Utility: Used in patents (e.g., WO2012021837A2) as a sweet taste enhancer or umami modulator, potentiating the signal of glutamate or sucrose without adding caloric value.[1]



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Figure 2: Signal transduction pathway for sensory modulation via TRP channels.[1]

## Pharmaceutical Intermediate (ADCs)

In drug development, this compound serves as a critical building block for Antibody-Drug Conjugates (ADCs), specifically in the synthesis of Auristatin derivatives (e.g., Dolastatin 10 analogs).[1]

- Role: The

-propylcyclopropanecarboxamide moiety is often used as a "cap" or terminal group on the peptide linker of cytotoxic payloads.[1]

- Advantage: The cyclopropyl group provides metabolic stability against peptidases (compared to linear alkyls) while maintaining the lipophilicity required for cell permeability upon linker cleavage inside the tumor cell.[1]
- Specific Example: It is an intermediate in the synthesis of payloads targeting FGFR2 or C4.4a in cancer therapy (Ref: CA2859255A1).[1]

## Safety & Handling Profile

While generally considered stable, standard laboratory safety protocols for amides and alkylating precursors apply.[1]

Hazard Category	Classification (GHS)	Handling Protocol
Acute Toxicity	H302 (Harmful if swallowed)	Use standard PPE (Gloves, Goggles).[1] Avoid dust inhalation.[1]
Skin/Eye Irritation	H315 / H319	In case of contact, flush with water for 15 min.[1]
Reactivity	Stable	Incompatible with strong oxidizing agents and strong acids/bases (hydrolysis risk). [1]
Storage	Dry, Cool	Store in a tightly closed container. Hygroscopicity is low but moisture should be avoided.[1]

## References

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